N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191) is a synthetic compound discovered during a screening of over 60 RNA alternative splicing (AS) modulators. [] It has shown potent antiviral activity against various HIV-1 strains, including both wild-type and drug-resistant strains. []
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine inhibits HIV-1 replication by interfering with the virus's RNA processing. [] It reduces the accumulation and cytoplasmic transport of unspliced (US) and singly-spliced (SS) HIV-1 RNA. [] This disruption impacts the expression of essential viral proteins such as Gag, Env, Tat, and Rev. [] Specifically, 5342191 affects the synthesis/degradation of the Tat protein, a key viral factor. []
The compound appears to exert its antiviral effect by altering the abundance and phosphorylation of serine/arginine-rich splicing factors (SRSF) 1, 3, and 4. [] This alteration is linked to the activation of several intracellular signaling pathways, including Ras, MEK1/2-ERK1/2, and JNK1/2/3. [] Notably, pre-treatment with a G-protein α-subunit inhibitor or MEK1/2 inhibitors can reverse the compound's inhibitory effects on HIV-1 gene expression. []
The primary application of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine, based on the provided information, is as a potential antiviral agent against HIV-1. [] Its ability to inhibit both wild-type and drug-resistant strains, combined with its low cytotoxicity, makes it a promising candidate for further research and development as a novel therapeutic strategy for HIV-1 infection. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7